Copper diethoxide
Overview
Description
Copper diethoxide is an organometallic compound with the chemical formula Cu(OC₂H₅)₂ It is a copper(II) alkoxide, where copper is bonded to two ethoxide groups
Mechanism of Action
Target of Action
Copper diethoxide, like other copper compounds, primarily targets copper-binding proteins in cells . These proteins, such as ATP7A and ATP7B, are crucial for maintaining cellular copper homeostasis . This compound may interact with these proteins, affecting their function and potentially altering cellular processes.
Mode of Action
This compound likely interacts with its targets through redox reactions . As a transition metal, copper can act as either a recipient or a donor of electrons, participating in various reactions . This compound, by releasing copper ions, may contribute to these reactions, leading to changes in the function of target proteins and other cellular components .
Biochemical Pathways
This compound may affect several biochemical pathways. Copper metabolism, which involves uptake, distribution, sequestration, and excretion of copper at both the cellular and systemic levels, is likely to be impacted . This compound could potentially alter this metabolism, leading to changes in the downstream effects of these pathways .
Pharmacokinetics
Based on the behavior of other copper compounds, it can be inferred that this compound may be taken up by cells in a manner similar to other bioavailable copper ions . Once inside the cell, the copper ions could be distributed and metabolized, potentially being incorporated into various biochemical pathways .
Result of Action
The result of this compound’s action at the molecular and cellular level could be multifaceted. On one hand, copper is essential for various cellular functions, and this compound could contribute to these functions by providing bioavailable copper . On the other hand, an excess of copper ions in cells can generate free radicals and increase oxidative stress, which could lead to cellular damage .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the presence of other ions, the pH of the environment, and the presence of chelating agents could all impact the behavior of this compound . Additionally, the specific cellular environment, including the presence of various biomolecules and the redox state of the cell, could also influence the action of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper diethoxide can be synthesized through the reaction of copper(II) chloride with sodium ethoxide in anhydrous ethanol. The reaction is typically carried out under an inert atmosphere to prevent the formation of unwanted by-products.
Industrial Production Methods: In an industrial setting, this compound can be produced by reacting copper(II) sulfate with sodium ethoxide in ethanol. The reaction mixture is then filtered to remove sodium sulfate, and the solvent is evaporated to obtain the pure this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form copper(II) oxide and ethanol.
Reduction: It can be reduced to metallic copper and ethanol.
Substitution: this compound can react with water to form copper(II) hydroxide and ethanol.
Common Reagents and Conditions:
Oxidation: Oxygen or air can be used as oxidizing agents.
Reduction: Hydrogen gas or a reducing agent like sodium borohydride can be used.
Substitution: Water or aqueous solutions can be used for hydrolysis reactions.
Major Products Formed:
Oxidation: Copper(II) oxide and ethanol.
Reduction: Metallic copper and ethanol.
Substitution: Copper(II) hydroxide and ethanol.
Scientific Research Applications
Copper diethoxide has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of copper-containing catalysts.
Biology: It is studied for its potential antimicrobial properties.
Medicine: Research is ongoing to explore its use in drug delivery systems.
Industry: It is used in the production of copper-based materials and coatings.
Comparison with Similar Compounds
Copper(II) ethoxide: Similar to copper diethoxide but with different alkoxide groups.
Copper(II) acetate: Another copper(II) compound with acetate groups instead of ethoxide.
Copper(II) nitrate: A copper(II) compound with nitrate groups.
Uniqueness: this compound is unique due to its specific alkoxide groups, which confer distinct reactivity and solubility properties compared to other copper(II) compounds
Properties
IUPAC Name |
copper;ethanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5O.Cu/c2*1-2-3;/h2*2H2,1H3;/q2*-1;+2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRCKGIUJMFFISH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[O-].CC[O-].[Cu+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10CuO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10182725 | |
Record name | Ethanol, copper(2 ) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Blue powder with an alcoholic odor; [Alfa Aesar MSDS] | |
Record name | Copper(II) ethoxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/8066 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2850-65-9 | |
Record name | Ethanol, copper(2 ) salt | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002850659 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, copper(2 ) salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10182725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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